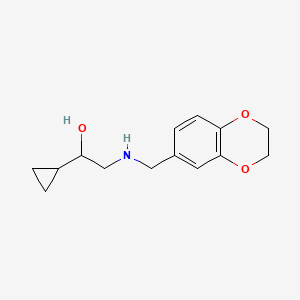
1-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as CPB or CPB-DIME, and its chemical formula is C16H21NO3.
Mecanismo De Acción
CPB-DIME acts by binding to the intracellular side of GPCRs and preventing the activation of downstream signaling pathways. This results in the inhibition of various physiological processes, depending on the specific receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPB-DIME depend on the specific GPCR being targeted. In general, however, CPB-DIME has been found to have potent inhibitory effects on various physiological processes, including neurotransmitter release, hormone secretion, and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPB-DIME in lab experiments is its high potency and selectivity for GPCRs. This makes it a valuable tool for investigating the role of these receptors in various biological systems. However, one limitation of CPB-DIME is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CPB-DIME. One area of interest is in the development of new analogs with improved potency and selectivity for specific GPCRs. Another potential direction is in the investigation of the role of GPCR signaling in various disease states, such as cancer and neurological disorders. Overall, CPB-DIME is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of CPB-DIME involves several steps, including the reaction of cyclopropylmagnesium bromide with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
CPB-DIME has been found to have several potential applications in scientific research. One of the main areas of interest is in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. CPB-DIME has been shown to be a potent and selective inhibitor of GPCR signaling, making it a valuable tool for investigating the role of these receptors in various biological systems.
Propiedades
IUPAC Name |
1-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-12(11-2-3-11)9-15-8-10-1-4-13-14(7-10)18-6-5-17-13/h1,4,7,11-12,15-16H,2-3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJDNXMDARTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNCC2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)

![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
